molecular formula C14H13ClN4OS B023498 Nolatrexeddihydrochlorid CAS No. 152946-68-4

Nolatrexeddihydrochlorid

Katalognummer: B023498
CAS-Nummer: 152946-68-4
Molekulargewicht: 320.8 g/mol
InChI-Schlüssel: JSVRVYCCSLQAON-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Wissenschaftliche Forschungsanwendungen

Mebroqualon hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

    Chemie: Es wird als Referenzverbindung in der Untersuchung von Quinazolinon-Derivaten und deren chemischen Eigenschaften verwendet.

    Biologie: Mebroqualon wird wegen seiner Auswirkungen auf den GABAA-Rezeptor und seines Potenzials als Beruhigungs- und Schlafmittel untersucht.

    Medizin: Die Forschung zu Mebroqualon umfasst seine potenziellen therapeutischen Anwendungen für Erkrankungen wie Schlaflosigkeit und Angstzustände.

    Industrie: Mebroqualon und seine Analoga werden auf ihr Potenzial zur Entwicklung neuer Pharmazeutika untersucht

Wirkmechanismus

Mebroqualon entfaltet seine Wirkung, indem es als Agonist am β-Subtyp des GABAA-Rezeptors wirkt. Diese Interaktion verstärkt die inhibitorischen Wirkungen von GABA, was zu sedierenden und hypnotischen Effekten führt. Die beteiligten molekularen Zielstrukturen umfassen die GABAA-Rezeptor-Untereinheiten, die die pharmakologischen Wirkungen der Verbindung vermitteln .

Wirkmechanismus

Target of Action

Nolatrexed dihydrochloride, also known as Thymitaq or AG337, is a novel folate-based inhibitor of thymidylate synthase (TS) . TS is the rate-limiting enzyme in the de novo biosynthetic pathway for thymidine nucleotides . Since thymidine is used exclusively for the synthesis of DNA, TS remains an important target for anticancer drug therapy .

Mode of Action

Nolatrexed dihydrochloride is a non-competitive inhibitor of TS . It interacts with the folate cofactor binding site of the TS enzyme . This interaction inhibits the function of TS, thereby disrupting the synthesis of thymidine nucleotides, which are essential for DNA replication .

Biochemical Pathways

The primary biochemical pathway affected by Nolatrexed dihydrochloride is the de novo biosynthetic pathway for thymidine nucleotides . By inhibiting TS, the compound disrupts this pathway, leading to a decrease in the production of thymidine nucleotides. This, in turn, hampers DNA synthesis, which is crucial for cell replication and growth .

Pharmacokinetics

The pharmacokinetics of Nolatrexed dihydrochloride are still under investigation. Studies have shown that plasma concentrations and systemic exposure of the drug are dose-related . It’s also been found that Nolatrexed can inhibit the major routes of metabolism of other drugs, such as paclitaxel .

Result of Action

The inhibition of TS by Nolatrexed dihydrochloride leads to a disruption in DNA synthesis. This disruption can induce cell cycle arrest in the S phase, leading to the inhibition of cancer cell growth . In clinical studies, some patients with advanced cancer showed a reduction in tumor size or disease stabilization .

Action Environment

The action of Nolatrexed dihydrochloride can be influenced by various environmental factors. For instance, the drug’s efficacy can be affected by the presence of other drugs in the system. In a clinical study, it was found that the clearance of paclitaxel was higher when administered separately from Nolatrexed, suggesting a pharmacokinetic interaction between the two drugs .

Safety and Hazards

Nolatrexed dihydrochloride is suspected of causing genetic defects and damaging fertility or the unborn child . It is advised to avoid dust formation, breathing mist, gas or vapors, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

Zukünftige Richtungen

Despite recent advances in chemotherapy, there remains a significant number of patients for whom no satisfactory treatment exists . Nolatrexed dihydrochloride is under investigation in clinical trial NCT00012324 (Nolatrexed Dihydrochloride Compared With Doxorubicin in Treating Patients With Recurrent or Unresectable Liver Cancer) .

Analyse Chemischer Reaktionen

Mebroqualon unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat (KMnO4) für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Vergleich Mit ähnlichen Verbindungen

Mebroqualon ähnelt anderen Quinazolinon-Derivaten wie:

Die Einzigartigkeit von Mebroqualon liegt in seinem spezifischen Substitutionsschema und dem daraus resultierenden pharmakologischen Profil, das im Vergleich zu seinen Analoga unterschiedliche therapeutische Vorteile oder Herausforderungen bieten kann.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway of Nolatrexed dihydrochloride involves the reaction of 2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl) methyl] pyrido [2,3-d] pyrimidine (Nolatrexed) with hydrochloric acid.", "Starting Materials": ["2,4-diamino-5-methyl-6-[(3,4,5-trimethoxyphenyl) methyl] pyrido [2,3-d] pyrimidine (Nolatrexed)", "Hydrochloric acid"], "Reaction": ["Dissolve Nolatrexed in water", "Add hydrochloric acid to the solution", "Heat the mixture at reflux temperature for several hours", "Cool the mixture to room temperature", "Filter the precipitated Nolatrexed dihydrochloride", "Wash the solid with cold water", "Dry the product under vacuum at room temperature"] }

CAS-Nummer

152946-68-4

Molekularformel

C14H13ClN4OS

Molekulargewicht

320.8 g/mol

IUPAC-Name

2-amino-6-methyl-5-pyridin-4-ylsulfanyl-3H-quinazolin-4-one;hydrochloride

InChI

InChI=1S/C14H12N4OS.ClH/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9;/h2-7H,1H3,(H3,15,17,18,19);1H

InChI-Schlüssel

JSVRVYCCSLQAON-UHFFFAOYSA-N

Isomerische SMILES

CC1=C(C2=C(C=C1)NC(=NC2=O)[NH3+])SC3=CC=[NH+]C=C3.[Cl-].[Cl-]

SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl.Cl

Kanonische SMILES

CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3.Cl

Synonyme

2-Amino-6-methyl-5-(4-pyridinylthio)-4(1H)-quinazolinone Hydrochloride;  AG 337;  Thymitaq; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Nolatrexed dihydrochloride
Reactant of Route 2
Nolatrexed dihydrochloride
Reactant of Route 3
Nolatrexed dihydrochloride
Reactant of Route 4
Nolatrexed dihydrochloride
Reactant of Route 5
Nolatrexed dihydrochloride
Reactant of Route 6
Reactant of Route 6
Nolatrexed dihydrochloride
Customer
Q & A

A: Nolatrexed Dihydrochloride is a potent and specific inhibitor of thymidylate synthase (TS) [, ]. Unlike classical antifolates, it directly binds to the folate site of TS in its active form, bypassing the need for polyglutamylation [].

A: TS inhibition disrupts the de novo synthesis of thymidine, a crucial nucleotide for DNA replication and repair [, ]. This ultimately leads to the inhibition of DNA synthesis and cell cycle arrest, preferentially targeting rapidly dividing cancer cells [, , ].

ANone: The provided abstracts primarily focus on the pharmaceutical aspects of Nolatrexed Dihydrochloride, specifically its preparation, formulation, and antitumor activity. There is limited information regarding its material compatibility, stability outside of biological contexts, or any intrinsic catalytic properties.

A: Yes, Nolatrexed Dihydrochloride was designed using structure-based computer modeling to target the thymidylate synthase enzyme [].

A: One study investigated the preparation of Nolatrexed Dihydrochloride liposomes to achieve sustained release and potentially improve its relatively short half-life []. The liposomal formulations showed promising results in prolonging drug release and enhancing the in vivo antitumor effect []. Another study describes the preparation of high-purity Nolatrexed Dihydrochloride dihydrate, suggesting efforts to optimize its formulation for pharmaceutical use [].

ANone: The provided abstracts focus on the scientific and clinical aspects of Nolatrexed Dihydrochloride. Information regarding SHE regulations and compliance is not discussed.

A: Studies have shown that Nolatrexed Dihydrochloride exhibits nonlinear pharmacokinetics []. Following intravenous administration in mice, it demonstrated a half-life of 3.02 hours and a clearance of 0.556 L/h/kg []. The absolute bioavailability after oral administration in mice was found to be 23.58% []. In humans, the plasma clearance decreased with increasing doses, indicating nonlinear pharmacokinetics []. Approximately 18% of the administered dose was excreted unchanged in the urine []. Another study confirmed its rapid absorption and a median bioavailability of 89% after oral administration in humans []. Food intake was found to alter the rate of absorption, delaying the time to reach peak concentration but not affecting the overall area under the curve [].

A: Research indicates a significant relationship between Nolatrexed Dihydrochloride plasma concentrations and hematological toxicity, particularly neutropenia []. A study in children with cancer confirmed the dose-related increase in plasma concentrations and systemic exposure of Nolatrexed Dihydrochloride []. Toxicity was only observed at AUC values exceeding 60 mg ml−1 min−1, while no toxicity occurred below 45 mg ml−1 min−1 []. In another study, average trough concentrations of Nolatrexed Dihydrochloride, rather than the administered dose, were significantly correlated with decreases in thrombocytes and neutrophils [].

A: Nolatrexed Dihydrochloride demonstrated significant antiproliferative effects against various cancer cell lines in vitro, including S-180 [, ], HepG2 [], QSG7703 [], LoVo [, ], and HNX14C []. In vivo studies using mouse models with S-180 sarcoma showed that Nolatrexed Dihydrochloride significantly increased survival time compared to untreated controls []. Additionally, it effectively inhibited the growth of H22, EAC, and S180 transplantation tumors in mice [].

A: Yes, several clinical trials have been conducted. A phase I trial in patients with solid tumors determined the maximum tolerated dose (MTD) and recommended phase II dose of Nolatrexed Dihydrochloride administered as a 5-day continuous infusion []. A phase II trial in patients with advanced hepatocellular carcinoma (HCC) showed minimal activity as a single agent, with significant stomatitis as a side effect []. Another phase II trial in ethnic Chinese subjects with unresectable HCC compared Nolatrexed Dihydrochloride with doxorubicin, revealing a potential survival benefit for Nolatrexed Dihydrochloride despite the insignificant p-value [, ]. Notably, a phase III trial (ETHECC) is ongoing to compare Nolatrexed Dihydrochloride with doxorubicin in patients with unresectable HCC [, ].

A: Clinical trials have identified myelosuppression (leucopenia, neutropenia, thrombocytopenia), gastrointestinal dysfunction (nausea, vomiting, diarrhea), and mucositis as the most common dose-limiting toxicities of Nolatrexed Dihydrochloride [, , ].

A: Liposomal formulations of Nolatrexed Dihydrochloride have been developed to achieve sustained drug release and potentially enhance its therapeutic index []. These long-circulating liposomes showed promising results in prolonging drug exposure and enhancing the in vivo antitumor effect compared to conventional formulations [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.